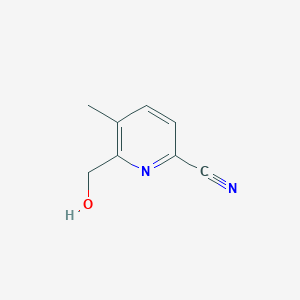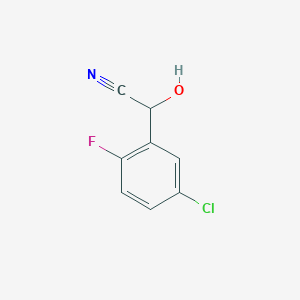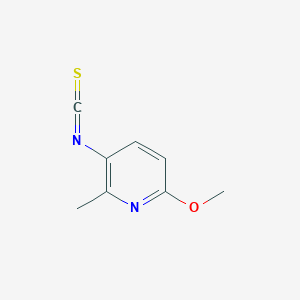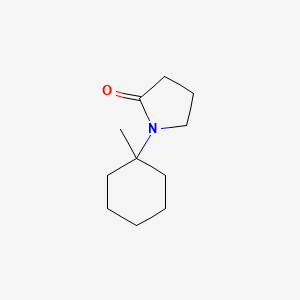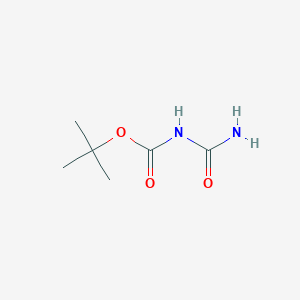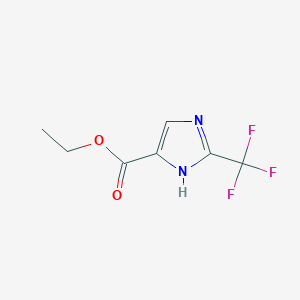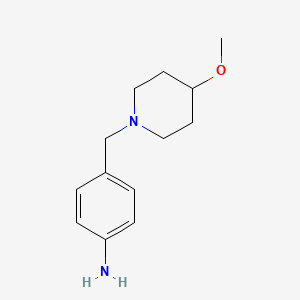
4-((4-Methoxypiperidin-1-yl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Methoxypiperidin-1-yl)methyl)aniline is an organic compound that features a piperidine ring substituted with a methoxy group and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxypiperidin-1-yl)methyl)aniline typically involves the reaction of 4-methoxypiperidine with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where 4-methoxypiperidine reacts with a halogenated aniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The choice of solvents and reagents is also crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反应分析
Types of Reactions
4-((4-Methoxypiperidin-1-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group results in the formation of an amine.
科学研究应用
4-((4-Methoxypiperidin-1-yl)methyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-((4-Methoxypiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the piperidine ring.
4-Piperidinomethyl-aniline: Similar structure but lacks the methoxy group.
4-(4-Methoxypyridin-2-yl)-aniline: Similar structure but contains a pyridine ring instead of a piperidine ring.
Uniqueness
4-((4-Methoxypiperidin-1-yl)methyl)aniline is unique due to the presence of both the methoxy group and the piperidine ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the similar compounds listed above.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
4-[(4-methoxypiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-8-15(9-7-13)10-11-2-4-12(14)5-3-11/h2-5,13H,6-10,14H2,1H3 |
InChI 键 |
GQWQLBVBTIRPCU-UHFFFAOYSA-N |
规范 SMILES |
COC1CCN(CC1)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


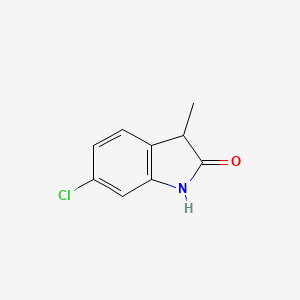
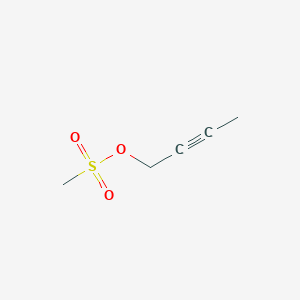

![Methyl 3-{[(methylsulfonyl)oxy]methyl}-5-nitrobenzoate](/img/structure/B8515086.png)
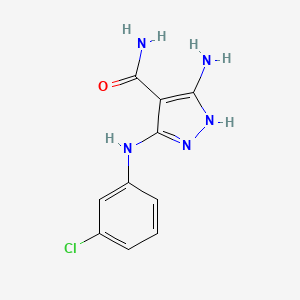

![6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid](/img/structure/B8515102.png)
![(1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B8515106.png)
